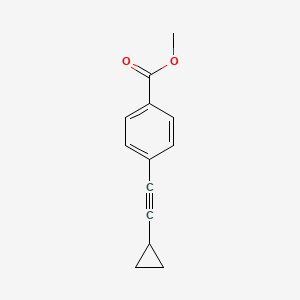
Methyl 4-(cyclopropylethynyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-cyclopropylethynyl)benzoate is an organic compound with the molecular formula C13H12O2 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a 2-cyclopropylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-cyclopropylethynyl)benzoate typically involves the following steps:
Preparation of 4-bromobenzoic acid: This can be achieved by bromination of benzoic acid using bromine in the presence of a catalyst such as iron.
Formation of 4-bromo-2-cyclopropylethynylbenzoic acid: This step involves the Sonogashira coupling reaction between 4-bromobenzoic acid and cyclopropylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step is the esterification of 4-bromo-2-cyclopropylethynylbenzoic acid with methanol in the presence of a strong acid such as sulfuric acid to yield methyl 4-(2-cyclopropylethynyl)benzoate.
Industrial Production Methods
Industrial production of methyl 4-(2-cyclopropylethynyl)benzoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination: Using large reactors to brominate benzoic acid.
Sonogashira coupling: Conducted in industrial reactors with efficient mixing and temperature control.
Continuous esterification: Utilizing continuous flow reactors to esterify the intermediate product with methanol.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-cyclopropylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2-cyclopropylethynyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopropylethynyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of methyl 4-(2-cyclopropylethynyl)benzoate.
Applications De Recherche Scientifique
Methyl 4-(2-cyclopropylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-(2-cyclopropylethynyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(cyclopropylethynyl)benzoate
- Methyl 3-(cyclopropylethynyl)benzoate
- Methyl 4-(cyclopropylethynyl)benzoate
Uniqueness
Methyl 4-(2-cyclopropylethynyl)benzoate is unique due to the position of the cyclopropylethynyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 4-(2-cyclopropylethynyl)benzoate |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)12-8-6-11(7-9-12)5-4-10-2-3-10/h6-10H,2-3H2,1H3 |
Clé InChI |
OGSXYVGYBNFEBF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C#CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


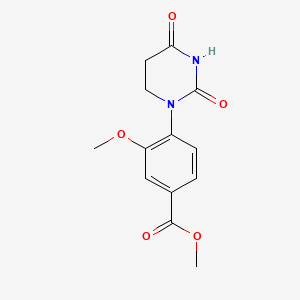
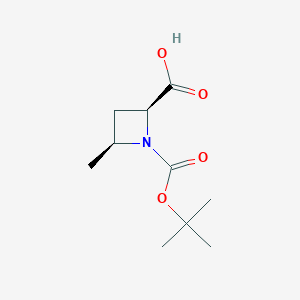
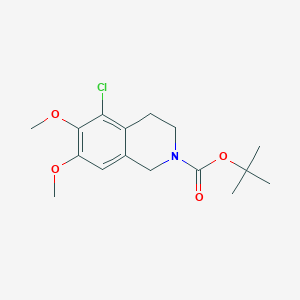
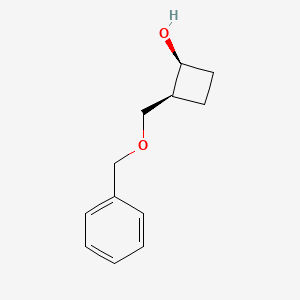
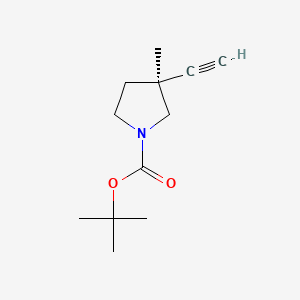
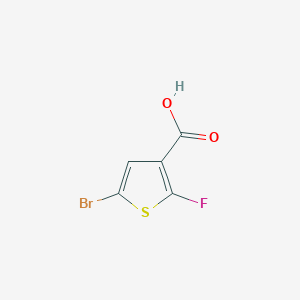
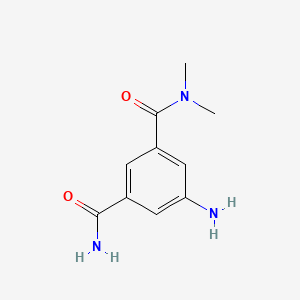
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
